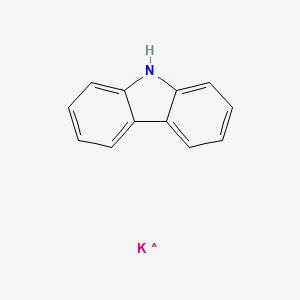
2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine is a heterocyclic compound that features both oxadiazole and pyrimidine rings. These types of compounds are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and agricultural chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine typically involves the formation of the oxadiazole ring followed by its attachment to the pyrimidine moiety. One common method involves the reaction of 3-ethyl-1,2,4-oxadiazole-5-carbaldehyde with a thiol-containing pyrimidine derivative under suitable conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the pyrimidine ring.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the oxadiazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Applications De Recherche Scientifique
2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, or anticancer agent due to the biological activities associated with oxadiazole and pyrimidine derivatives.
Agricultural Chemistry: It is evaluated for its potential use as a pesticide or herbicide, given the activity of similar compounds against various agricultural pests.
Material Science: The compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of bacteria or cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid
- [(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride
- 5-(benzothiazol-2-yl)-3-[(2-methyl-4-nitrophenylamino)methyl]-1,3,4-oxadiazol-2(3H)-thione
Uniqueness
2-(((3-Ethyl-1,2,4-oxadiazol-5-yl)methyl)thio)-6-methylpyrimidin-4-amine is unique due to its specific combination of oxadiazole and pyrimidine rings, which can confer distinct biological activities and chemical properties.
Propriétés
Formule moléculaire |
C10H13N5OS |
|---|---|
Poids moléculaire |
251.31 g/mol |
Nom IUPAC |
2-[(3-ethyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C10H13N5OS/c1-3-8-14-9(16-15-8)5-17-10-12-6(2)4-7(11)13-10/h4H,3,5H2,1-2H3,(H2,11,12,13) |
Clé InChI |
DEBQEZOUNWLLBA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NOC(=N1)CSC2=NC(=CC(=N2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Benzo[d]oxazol-2-ylthio)-N-(sec-butyl)acetamide](/img/structure/B14915937.png)

![1-(3-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one](/img/structure/B14915948.png)
![dicyclohexyl-[2-(2-methoxy-6-phenylphenyl)phenyl]phosphane](/img/structure/B14915954.png)




![3-Hydroxybicyclo[3.2.1]octan-8-one](/img/structure/B14915985.png)




